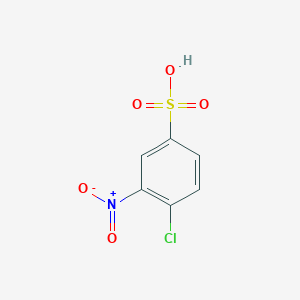

4-Chloro-3-nitrobenzenesulfonic acid

Cat. No. B085868

Key on ui cas rn:

121-18-6

M. Wt: 237.62 g/mol

InChI Key: RPKWNMFDAOACCX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05315036

Procedure details

484 g of moist sodium salt of 4-chloro-3-nitrobenzene-1-sulphonic acid (with adhering sulphuric acid and sodium hydrogen sulphate), corresponding to 1 mol, were initially introduced in 650 ml of water and adjusted to a pH of 7 to 8 using 59 ml of 50% strength by weight sodium hydroxide solution. 147 g of anhydrous sodium sulphite (1.2 mol) were then added, and the reaction mixture was heated to boiling temperature and left at this temperature for 2 hours. 115 g of sodium chloride (1.97 mol) were then added, the mixture was cooled to 24° C. with stirring and the precipitate deposited was filtered off. The isolated solid was dissolved in 2,300 ml of water and this solution was added dropwise at 98° C. in the course of one hour to a mixture of 414 g of iron (7.4 mol), 150 ml of water and 2 ml of acetic acid. 20 minutes after completion of the addition, the reaction mixture was rendered alkaline with sodium carbonate and the iron oxide deposited was filtered off with suction. The iron oxide was then washed with 300 ml of warm water. The combined filtrates were warmed to 80° C., acidified with 182 ml of 78% strength by weight sulphuric acid (2.47 mol), which gave a pH of 0.5. The mixture was subsequently stirred at 80° C. for a further 30 minutes, then 1,600 ml of water were removed by distillation at 102° to 108° C. up to the start of crystallization. After cooling to 20° C. with stirring, the deposited precipitate was filtered off. 235 g of moist 2-aminobenzene-1,4-disulphonic acid were obtained in the form of pale-grey, coarse crystals. This corresponds to 192.2 g of 100% pure product and a yield of 76% of theory.

Yield

76%

Identifiers

|

REACTION_CXSMILES

|

[Na].Cl[C:3]1[CH:8]=[CH:7][C:6]([S:9]([OH:12])(=[O:11])=[O:10])=[CH:5][C:4]=1[N+:13]([O-])=O.[OH-].[Na+].[S:18]([O-:21])([O-:20])=[O:19].[Na+].[Na+].[Cl-].[Na+].C(=O)([O-])[O-].[Na+].[Na+].S(=O)(=O)(O)O>O.[Fe].C(O)(=O)C>[NH2:13][C:4]1[CH:5]=[C:6]([S:9]([OH:12])(=[O:11])=[O:10])[CH:7]=[CH:8][C:3]=1[S:18]([OH:21])(=[O:20])=[O:19] |f:2.3,4.5.6,7.8,9.10.11,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

484 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

650 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

147 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

115 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

2.47 mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

414 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

24 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitate deposited was filtered off

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The isolated solid was dissolved in 2,300 ml of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

20 minutes after completion of the addition

|

|

Duration

|

20 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the iron oxide deposited was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

The iron oxide was then washed with 300 ml of warm water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The combined filtrates were warmed to 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a pH of 0.5

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was subsequently stirred at 80° C. for a further 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1,600 ml of water were removed by distillation at 102° to 108° C. up to the start of crystallization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 20° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the deposited precipitate was filtered off

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=CC(=C1)S(=O)(=O)O)S(=O)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 235 g | |

| YIELD: PERCENTYIELD | 76% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |